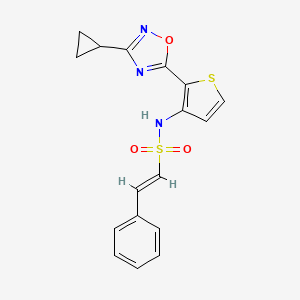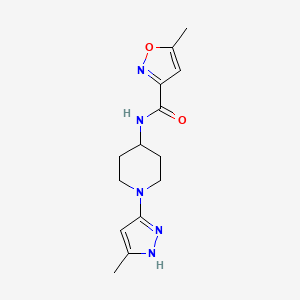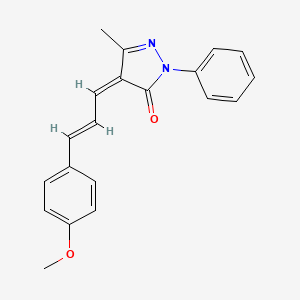
4-(3-(4-Méthoxyphényl)prop-2-énylidène)-3-méthyl-1-phényl-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one, is a pyrazoline derivative. Pyrazolines are a class of organic compounds characterized by a 5-membered ring structure containing two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development .
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. In the literature, various methods have been reported for synthesizing substituted pyrazolines. For instance, the Gewald synthesis technique has been employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, Vilsmeier-Haack reaction has been used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These methods highlight the versatility in synthesizing pyrazoline derivatives with various substituents, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, Schiff base ligands related to pyrazolines have been characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, including bond lengths and angles, as well as the electronic structure of the molecules.
Chemical Reactions Analysis
Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the reduction of a pyrazole derivative has been studied using polarographic methods, revealing multi-step electron transfer processes . The presence of substituents on the pyrazoline ring can influence the reactivity and the type of chemical reactions the compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the pyrazoline ring can affect these properties significantly. For example, the introduction of methoxy groups can increase the electron density on the ring, potentially affecting the compound's reactivity and interaction with biological targets . Additionally, the crystal structure of related compounds has been determined, providing insights into the solid-state properties and potential intermolecular interactions .
Applications De Recherche Scientifique
Synthèse et réactivité hétérocyclique
La structure unique du composé en fait un élément précieux pour la synthèse de composés hétérocycliques. Les chercheurs ont exploré sa réactivité dans la formation d'hétérocycles acycliques, carbocycliques et fusionnés . Ces dérivés trouvent des applications dans la découverte de médicaments, la science des matériaux et la synthèse organique.
Applications biomédicales
4-(3-(4-Méthoxyphényl)prop-2-énylidène)-3-méthyl-1-phényl-2-pyrazolin-5-one a démontré un intérêt biologique. Il offre un accès à une nouvelle classe de composés hétérocycliques biologiquement actifs. Ces dérivés pourraient servir de candidats médicaments potentiels ou de molécules pharmacologiquement pertinentes .
Capteurs chimiques
La réactivité et la structure unique du composé en font un candidat pour des applications de détection chimique. Il pourrait être intégré dans des plateformes de capteurs pour la détection d'analytes ou de polluants spécifiques.
En résumé, this compound est prometteur dans divers domaines, de la découverte de médicaments à la science des matériaux. Sa polyvalence et ses propriétés intrigantes en font un sujet passionnant pour la recherche en cours. Si vous souhaitez plus d'informations détaillées sur une application spécifique, n'hésitez pas à demander
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-19(10-6-7-16-11-13-18(24-2)14-12-16)20(23)22(21-15)17-8-4-3-5-9-17/h3-14H,1-2H3/b7-6+,19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXKHRHTBMBHHH-XAUAACNYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)
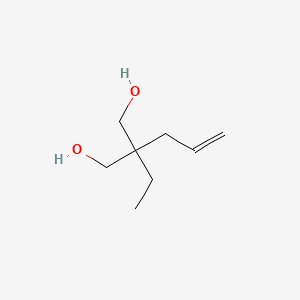
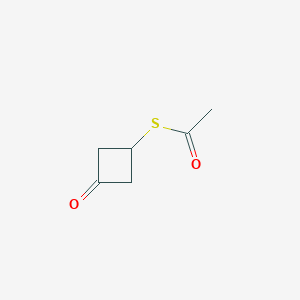
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

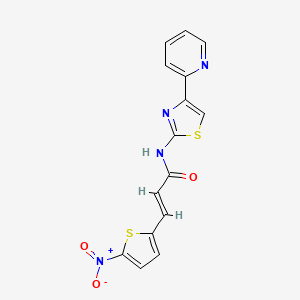


![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)
